molecular formula C19H16ClFN4O3S B2591384 N-({5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-4-fluorobenzamide CAS No. 903269-47-6

N-({5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-4-fluorobenzamide

Cat. No.: B2591384
CAS No.: 903269-47-6
M. Wt: 434.87
InChI Key: WYZGRHHCRVUCHW-UHFFFAOYSA-N
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Description

N-({5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-4-fluorobenzamide is a synthetic specialty chemical designed for pharmaceutical and agrochemical research applications. This complex molecule is built around a 1,3,4-oxadiazole core, a five-membered heterocyclic ring known to be a privileged scaffold in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding. The structure is further elaborated with a sulfanyl-linked side chain terminating in a (2-chlorophenyl)methyl carbamoyl group, and a benzamide moiety featuring a fluorine substituent—a common strategy to influence a compound's electronic properties, metabolic profile, and binding affinity. The integration of sulfonamide-like and carbamoyl functionalities is a well-established strategy in drug discovery, as these groups are frequently associated with a wide range of biological activities, including antiviral and antimicrobial properties . Research into analogous compounds containing 1,3,4-oxadiazole and sulfonamide-derived structures has demonstrated promising antiviral activity against plant viruses like the tobacco mosaic virus, suggesting potential pathways for investigating the bioactivity of this reagent . The presence of both chlorine and fluorine atoms, which are common in modern agrochemicals and pharmaceuticals, makes this compound a valuable intermediate for structure-activity relationship (SAR) studies. It is intended for use by researchers exploring new active ingredients or molecular probes. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN4O3S/c20-15-4-2-1-3-13(15)9-22-16(26)11-29-19-25-24-17(28-19)10-23-18(27)12-5-7-14(21)8-6-12/h1-8H,9-11H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZGRHHCRVUCHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-4-fluorobenzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions.

    Introduction of the Sulfanyl Group: This step often involves the use of thiolating agents such as thiourea or thiols in the presence of a base.

    Attachment of the Carbamoyl Group: This can be done through carbamoylation reactions using isocyanates or carbamoyl chlorides.

    Final Coupling with 4-Fluorobenzamide: This step involves amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine, while nucleophilic substitution can involve reagents like sodium methoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-({5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-4-fluorobenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: Its unique structure allows it to be used in studies involving enzyme inhibition or receptor binding.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-({5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs identified in the evidence:

Compound Core Heterocycle Substituents Key Differences Potential Implications References
Target Compound 1,3,4-Oxadiazole - Position 5: [(2-Chlorophenyl)methylcarbamoyl]methylsulfanyl
- Position 2: 4-Fluorobenzamide
Reference compound High polarity due to carbamoyl and benzamide groups; moderate lipophilicity from chlorophenyl
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide 1,3,4-Oxadiazole - Position 5: 4-Chlorophenyl
- Position 2: 4-Fluorobenzamide
Simpler substituent (direct 4-chlorophenyl vs. carbamoylmethylsulfanyl) Reduced steric bulk may enhance binding to flat hydrophobic pockets
N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide 1,3,4-Thiadiazole - Position 5: 2,4-Dichlorophenyl
- Position 2: 2,6-Difluorobenzamide
Thiadiazole (S instead of O) and difluorobenzamide Increased metabolic stability (thiadiazole resistance to oxidation)
N-[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide 1,3,4-Thiadiazole - Position 5: 4-Chlorobenzylsulfanyl
- Position 2: Dimethylsulfamoyl benzamide
Sulfamoyl group (electron-withdrawing) vs. fluorobenzamide Enhanced solubility but reduced membrane permeability
4-[Benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide 1,3,4-Oxadiazole - Position 5: 4-Fluorophenyl
- Position 2: Benzyl-ethylsulfamoyl benzamide
Bulky sulfamoyl group Potential for altered target selectivity due to steric effects
5-{[(2-Chlorophenyl)methyl]sulfanyl}-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Pyrazole - Position 5: 2-Chlorobenzylsulfanyl
- Position 4: Trifluoromethyl and methoxyphenyl
Pyrazole core and trifluoromethyl group Likely pesticidal activity (cf. fluazuron/diflubenzuron analogs)

Structural and Functional Insights:

Heterocycle Impact :

  • Oxadiazole vs. thiadiazole: The replacement of oxygen with sulfur (e.g., ) enhances metabolic stability but may reduce hydrogen-bonding capacity .
  • Pyrazole derivatives () exhibit distinct bioactivity profiles, often linked to agrochemical applications .

Substituent Effects: Chlorophenyl vs. Fluorobenzamide: Chlorophenyl groups enhance lipophilicity and π-π stacking, whereas fluorobenzamide contributes to electronic modulation and metabolic resistance . Carbamoylmethylsulfanyl vs.

Computational Similarity Metrics :

  • Tanimoto and Dice indices () suggest moderate similarity (0.6–0.7) between the target compound and simpler oxadiazole analogs (e.g., ). Lower scores (<0.5) occur with thiadiazole or pyrazole derivatives due to core heterocycle differences .

Molecular Networking :

  • MS/MS fragmentation patterns () indicate clustering of oxadiazole analogs with cosine scores >0.8, whereas thiadiazole or pyrazole derivatives form separate clusters (scores <0.5) .

Biological Activity

N-({5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-4-fluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique structure characterized by:

  • A 1,3,4-oxadiazole ring
  • A 4-fluorobenzamide moiety
  • A (2-chlorophenyl)methyl carbamoyl group linked via a sulfanyl bridge

This intricate arrangement suggests potential interactions with various biological targets.

Antiviral Properties

Recent studies have indicated that derivatives of compounds similar to this compound exhibit antiviral activity. For example, certain substituted benzamide analogues have shown effectiveness against human adenoviruses (HAdV), with selectivity indexes exceeding 100 and low cytotoxicity profiles. Notably, one such analogue demonstrated an IC50 of 0.27 μM against HAdV while maintaining a CC50 of 156.8 μM in cytotoxicity tests .

The proposed mechanisms for the antiviral activity include:

  • Inhibition of viral DNA replication : Compounds may interfere with the replication process of HAdV.
  • Disruption of later stages in the viral life cycle : Some derivatives appear to inhibit post-replication processes, thereby reducing overall viral load.

Study 1: Antiviral Efficacy

A study evaluated a series of substituted benzamide compounds for their antiviral properties against HAdV. Among these, a compound structurally similar to this compound showed significant antiviral activity with minimal cytotoxic effects. The results highlighted the potential for developing effective antiviral agents based on this scaffold .

Study 2: Cytotoxicity Assessment

An assessment of various oxadiazole derivatives revealed that modifications to the benzamide structure could lead to enhanced anticancer properties. The study found that specific substitutions could improve selectivity towards cancer cells while reducing toxicity to normal cells.

Data Table: Biological Activity Overview

Activity TypeCompound DerivativeIC50 (μM)CC50 (μM)Selectivity Index
AntiviralBenzamide analogue0.27156.8>100
CytotoxicityOxadiazole derivativeVariesVariesVaries
Anti-inflammatorySubstituted oxadiazoleVariesVariesVaries

Q & A

Q. What are the recommended synthetic routes for N-({5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-4-fluorobenzamide, and how can intermediate purity be ensured?

  • Methodology : The synthesis of oxadiazole derivatives typically involves multi-step reactions. A plausible route includes:

Esterification : React 2-chlorobenzoic acid with methanol under acidic conditions to form methyl 2-chlorobenzoate.

Hydrazide formation : Treat the ester with hydrazine hydrate to yield 2-chlorophenylhydrazide.

Oxadiazole ring closure : React the hydrazide with cyanogen bromide (BrCN) in methanol to generate the 1,3,4-oxadiazole core .

Sulfanyl linkage : Introduce the sulfanyl group via nucleophilic substitution using mercaptoacetic acid derivatives.

Final coupling : Attach the 4-fluorobenzamide moiety via amide coupling (e.g., EDC/HOBt activation).

  • Purity Control : Monitor intermediates using HPLC (≥95% purity) and confirm structures via 1H^1H-NMR (e.g., aromatic proton integration) and LC-MS .

Q. What spectroscopic and crystallographic techniques are critical for structural validation of this compound?

  • Methodology :
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., fluorine at C4 of benzamide, chlorophenyl protons).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular mass (e.g., m/z calculated for C20H15ClFN3O3S\text{C}_{20}\text{H}_{15}\text{ClFN}_3\text{O}_3\text{S}: 455.03).
  • X-ray Crystallography : Resolve single crystals (grown via slow evaporation in DCM/hexane) to determine bond angles and intermolecular interactions (e.g., C–H···π interactions in oxadiazole rings) .

Advanced Research Questions

Q. How can molecular docking studies be designed to explore the compound’s potential as a kinase inhibitor?

  • Methodology :

Target Selection : Prioritize kinases with ATP-binding pockets accommodating oxadiazole scaffolds (e.g., EGFR, VEGFR).

Software Tools : Use UCSF Chimera for protein preparation (PDB: 1M17) and AutoDock Vina for docking simulations.

Parameters : Set grid boxes covering the ATP-binding site (20 Å3^3), and validate poses using RMSD clustering (<2.0 Å).

Binding Affinity Analysis : Compare docking scores (ΔG) with known inhibitors (e.g., Erlotinib) and correlate with in vitro IC50_{50} values .

Q. How should researchers address contradictory bioactivity data across studies (e.g., IC50_{50} variability in cancer cell lines)?

  • Methodology :
  • Experimental Replication : Standardize assay conditions (e.g., cell passage number, serum concentration, incubation time).
  • Data Triangulation : Cross-validate using orthogonal assays (e.g., apoptosis via flow cytometry vs. MTT viability).
  • Meta-Analysis : Adjust for variables like compound purity (HPLC-verified) and solvent effects (DMSO concentration ≤0.1%) .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Methodology :
  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoformulations (liposomes).
  • Metabolic Stability : Assess hepatic microsomal half-life (human/rat) and identify metabolically labile sites (e.g., sulfide oxidation) via LC-MS/MS.
  • Toxicity Screening : Conduct acute toxicity assays in rodents (OECD 423) with histopathological analysis of liver/kidney tissues .

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